molecular formula C15H24N2O3 B263715 2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol

2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol

Cat. No. B263715
M. Wt: 280.36 g/mol
InChI Key: VZRWHEXESUJATG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol, also known as MBC-11, is a synthetic compound that has been widely used in scientific research. It belongs to the class of compounds known as beta-adrenergic agonists, which are commonly used in the treatment of asthma and other respiratory disorders. MBC-11 is known to have a potent bronchodilator effect, which makes it an attractive target for further research.

Mechanism of Action

2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol exerts its pharmacological effects by binding to beta-adrenergic receptors in the body. These receptors are found in various tissues, including the heart, lungs, and blood vessels. When 2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol binds to these receptors, it activates a signaling pathway that leads to the relaxation of smooth muscle cells in the airways and blood vessels. This results in increased airflow to the lungs and improved blood flow to the heart.
Biochemical and Physiological Effects:
2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of cyclic AMP (cAMP) in cells, which leads to the activation of protein kinase A (PKA) and other downstream signaling pathways. This results in the relaxation of smooth muscle cells and increased blood flow to the heart.

Advantages and Limitations for Lab Experiments

2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial suppliers. In addition, it has a potent and well-characterized pharmacological effect, which makes it a useful tool for studying the beta-adrenergic signaling pathway. However, 2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are a number of future directions for research on 2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol. One area of interest is the development of new beta-adrenergic agonists that have improved pharmacological properties and reduced toxicity. Another area of interest is the study of the role of beta-adrenergic signaling in other physiological processes, such as metabolism and immune function. Finally, there is a need for further studies to better understand the mechanisms of action of 2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol and other beta-adrenergic agonists, which could lead to the development of new therapies for a range of diseases.

Synthesis Methods

2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-nitrophenol with 2-(4-morpholinyl) ethylamine to form 4-(2-(4-morpholinyl) ethylamino) phenol. This intermediate is then reacted with 2-chloroethanol to form the final product, 2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol.

Scientific Research Applications

2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol has been extensively studied for its potential therapeutic applications in the treatment of asthma and other respiratory disorders. It has been shown to have a potent bronchodilator effect, which makes it an attractive target for further research. In addition, 2-[4-({[2-(4-Morpholinyl)ethyl]amino}methyl)phenoxy]ethanol has been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and heart failure.

properties

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

2-[4-[(2-morpholin-4-ylethylamino)methyl]phenoxy]ethanol

InChI

InChI=1S/C15H24N2O3/c18-9-12-20-15-3-1-14(2-4-15)13-16-5-6-17-7-10-19-11-8-17/h1-4,16,18H,5-13H2

InChI Key

VZRWHEXESUJATG-UHFFFAOYSA-N

SMILES

C1COCCN1CCNCC2=CC=C(C=C2)OCCO

Canonical SMILES

C1COCCN1CCNCC2=CC=C(C=C2)OCCO

Origin of Product

United States

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